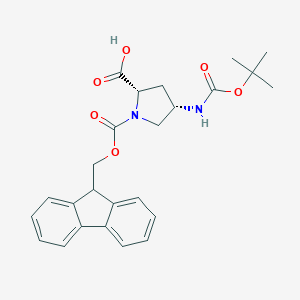

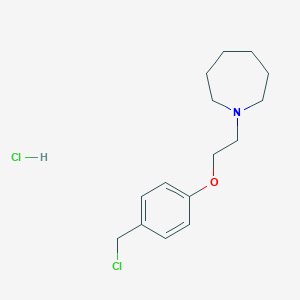

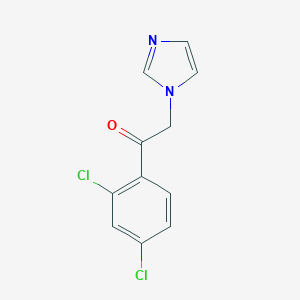

Fmoc-(2R,5S)-5-苯基-吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).

Chemical Reactions and Properties

The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).

科学研究应用

药物发现中的吡咯烷基化合物

吡咯烷环,包括类似于Fmoc-(2R,5S)-5-苯基-吡咯烷-2-羧酸的结构,在药物化学中很常见,因为它们的多功能性和存在于生物活性化合物中。由于其独特的三维形状、立体化学和能够参与特定分子相互作用的能力,这些结构被用于探索各种药理靶点。例如,吡咯烷衍生物已被研究其在增强中枢神经系统活性等其他治疗效益中的作用(Li Petri et al., 2021)。

功能化和生物活性

对吡咯烷环进行功能化,包括氟化或其他修饰,是调节这些化合物生物活性的策略。例如,对TiO2的氟化研究显示了创造用于环境应用的光催化材料的潜力。虽然不直接相关,但这突显了功能基团如何影响化合物的性质和应用的更广泛背景(Li et al., 2020)。

安全和危害

属性

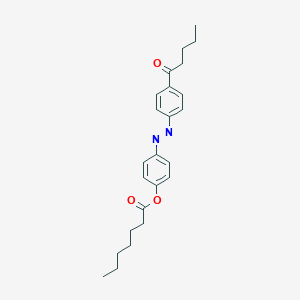

IUPAC Name |

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

269078-69-5 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)